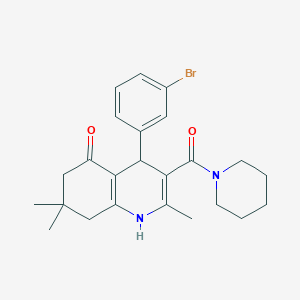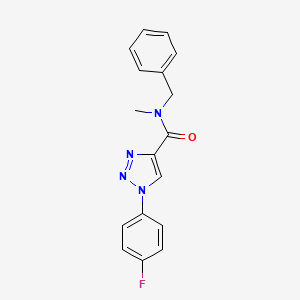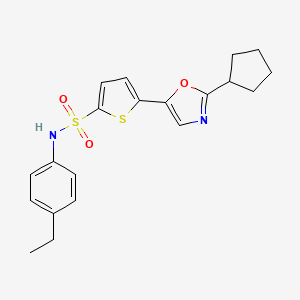![molecular formula C26H25ClN2O5 B11203966 9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203966.png)
9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a methoxyphenyl group, and a dihydropyrazolobenzoxazin core
Preparation Methods
The synthesis of 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolobenzoxazin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorinated phenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Final methylation: The final step involves methylation of the phenolic hydroxyl groups using methylating agents such as methyl iodide under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in binding studies.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER include other pyrazolobenzoxazin derivatives and compounds with similar functional groups These compounds may share some chemical properties but differ in their specific biological activities or applications
Properties
Molecular Formula |
C26H25ClN2O5 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
9-chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25ClN2O5/c1-30-18-7-5-6-15(10-18)20-14-21-19-13-17(27)8-9-22(19)34-26(29(21)28-20)16-11-23(31-2)25(33-4)24(12-16)32-3/h5-13,21,26H,14H2,1-4H3 |
InChI Key |
ZWKXBJVDQFYTLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203885.png)



![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B11203899.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11203904.png)

![1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11203912.png)
![N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(2-pyridinyl)pyrimido[1,2-A]benzimidazol-10(4H)-YL]acetamide](/img/structure/B11203913.png)
![2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11203924.png)
![N-(1,3-benzodioxol-5-yl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B11203929.png)
![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11203947.png)
![2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11203960.png)
![2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203967.png)
